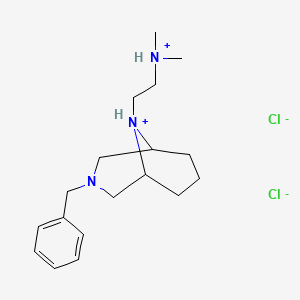

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride

Description

This compound (CID 31913) is a bicyclic amine derivative with the molecular formula C₁₈H₂₉N₃·2HCl and a molecular weight of 340.36 g/mol. Its structure features a 3,9-diazabicyclo[3.3.1]nonane core substituted with a benzyl group at position 3 and a 2-(dimethylamino)ethyl group at position 9, forming a dihydrochloride salt. The SMILES notation is CN(C)CCN1C2CCCC1CN(C2)CC3=CC=CC=C3, and its InChIKey is WGTOEPGMIXAYJB-UHFFFAOYSA-N .

Properties

CAS No. |

23462-03-5 |

|---|---|

Molecular Formula |

C18H31Cl2N3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)ethyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C18H29N3.2ClH/c1-19(2)11-12-21-17-9-6-10-18(21)15-20(14-17)13-16-7-4-3-5-8-16;;/h3-5,7-8,17-18H,6,9-15H2,1-2H3;2*1H |

InChI Key |

CDDPXKFBRVMEEW-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Functional Groups

- The core bicyclic structure is 3,9-diazabicyclo[3.3.1]nonane .

- Substituents include a 3-benzyl group and a 9-(2-(dimethylamino)ethyl) side chain .

- The compound is typically isolated as a dihydrochloride salt , enhancing its stability and solubility for pharmaceutical applications.

Preparation Methods

General Synthetic Strategy

The synthesis involves a multistep approach starting from piperidine derivatives, followed by cyclization, functional group modifications, and salt formation. The key synthetic steps include:

- Formation of the bicyclic diazabicyclo[3.3.1]nonane core.

- Introduction of benzyl and dimethylaminoethyl substituents.

- Conversion to the dihydrochloride salt form.

Detailed Synthetic Routes

Preparation of the Diazabicyclo Core

- Starting from N,N-bis(2,2-dimethoxyethyl)methylamine , condensation reactions yield 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane .

- This intermediate undergoes oximation with hydroxylamine to form the corresponding oxime.

- Catalytic reduction of the oxime affords 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine .

Introduction of the Benzyl Group

- The benzyl substituent is introduced via reaction of the diazabicyclo intermediate with benzylamine or benzyl bromide derivatives.

- For example, 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane is prepared by reductive amination or alkylation of the bicyclic amine.

Installation of the 2-(Dimethylamino)ethyl Side Chain

- The 9-position of the bicyclic core is functionalized with a 2-(dimethylamino)ethyl group through alkylation reactions.

- This is typically achieved by reacting the bicyclic amine with 2-(dimethylamino)ethyl halides under controlled conditions.

Salt Formation

Reaction Conditions and Solvents

- Reactions are generally conducted in non-aqueous organic solvents such as tetrahydrofuran, dimethylformamide, or diethyl ether.

- Temperatures range from -80 °C to the boiling point of the solvent depending on the reaction step.

- Acid binders such as triethylamine or pyridine are used to facilitate amide bond formation and alkylation reactions.

Representative Experimental Procedures

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Condensation of N,N-bis(2,2-dimethoxyethyl)methylamine, oximation with hydroxylamine | 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane oxime | Intermediate |

| 2 | Catalytic reduction (e.g., Pd/C, hydrogen) | 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | Core bicyclic amine |

| 3 | Alkylation with benzyl bromide or benzylamine | 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane | Benzyl substitution |

| 4 | Alkylation with 2-(dimethylamino)ethyl halide | 3-benzyl-9-(2-(dimethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane | Side chain introduction |

| 5 | Treatment with HCl | Dihydrochloride salt | Salt formation for stability |

In-Depth Research Findings and Analysis

Reduction Techniques

- Lithium aluminum hydride (LiAlH4) is used for the reduction of cyclic imides to cyclic amines, crucial in converting dioxo intermediates to diazabicyclo amines.

- Hydrogenation over palladium on charcoal under controlled pressure and temperature is effective for reductive debenzylation or amination steps.

Purification and Characterization

Solvent and Acid Binder Effects

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions, such as the one involving LiAlH4, are commonly used in its synthesis.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminium hydride (LiAlH4) is a common reducing agent.

Substitution: Reagents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of simpler compounds.

Scientific Research Applications

3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Bicyclic Frameworks

- 3,9-Diazabicyclo[3.3.1]nonane Derivatives: The target compound’s 3.3.1 bicyclic system provides a rigid, seven-membered ring with two nitrogen atoms at positions 3 and 7. This scaffold is distinct from smaller bicyclic systems like 3,8-diazabicyclo[3.2.1]octane (3.2.1 framework), which has a six-membered ring and altered nitrogen positioning.

- 3,9-Diazabicyclo[4.2.1]nonane Derivatives: Compounds like 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4) feature an expanded 4.2.1 framework. The additional ring member increases steric bulk and modifies electronic properties, which may reduce solubility compared to the 3.3.1 system .

Substituent Analysis

Antiviral Activity

The target compound’s structural relatives, such as 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane maraviroc analogues, exhibit HIV-1 inhibitory activity.

Myelostimulatory and Receptor-Binding Profiles

- 3,7-Diazabicyclo[3.3.1]nonane Derivatives: Compounds like 3-methyl-9-propionyl-3,7-diazabicyclo[3.3.1]nonane (CAS 63978-06-3) show myelostimulatory activity, suggesting the 3.3.1 framework’s versatility in modulating hematopoietic pathways. The target compound’s dimethylaminoethyl group may similarly enhance interaction with nicotinic acetylcholine receptors (nAChRs) .

- α4β2 nAChR Ligands: Analogues like 9-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 7309-42-4) demonstrate affinity for the α4β2 nAChR subtype. The target’s benzyl group could improve subtype selectivity compared to smaller substituents .

Q & A

Q. Optimization strategies :

- Use automated flow reactors for precise temperature/pressure control during cyclization to improve yield and reproducibility .

- Employ chiral catalysts to control stereochemistry at chiral centers, which is critical for biological activity .

Advanced: How does stereochemistry influence receptor binding and biological activity?

The compound’s bicyclic structure contains chiral centers that dictate its spatial orientation and interaction with neurotransmitter receptors (e.g., μ-opioid receptors). Methodological approaches to study stereochemical effects include:

- Enantiomer separation : Use chiral chromatography or crystallization to isolate enantiomers .

- Docking studies : Compare binding affinities of enantiomers to receptor active sites using software like AutoDock or Schrödinger .

- Pharmacological assays : Measure IC50 values in receptor inhibition assays (e.g., cAMP modulation in neuropathic pain models) .

Q. Example finding :

- The (1R,6S)-enantiomer showed 10-fold higher μ-receptor affinity than its counterpart due to better fit into hydrophobic pockets .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Assigns proton and carbon environments, confirming bicyclic structure and substituent positions .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions in the crystal lattice .

- Mass spectrometry (HRMS) : Validates molecular formula and detects synthetic intermediates .

Advanced: How can structural modifications enhance μ-receptor selectivity over δ/κ subtypes?

Q. Methodology :

Q. Data analysis :

- A sulfur-substituted analog (S-DBN) showed 85% μ-receptor selectivity vs. 60% for the parent compound, attributed to enhanced hydrophobic interactions .

Basic: What are the primary research applications of this compound?

- Neurological studies : Probe neurotransmitter systems (e.g., opioid, acetylcholine) in neurodegenerative disease models .

- Medicinal chemistry : Serve as a scaffold for developing analgesics or cognitive enhancers .

- Enzyme inhibition : Study interactions with acetylcholinesterase or monoamine oxidases .

Advanced: How can computational modeling resolve contradictions in receptor binding data?

Q. Approach :

- Molecular dynamics simulations : Simulate ligand-receptor complexes over 100 ns to identify stable binding conformations .

- Free energy perturbation (FEP) : Calculate binding energy differences between analogs to predict selectivity trends .

Q. Case study :

- Discrepancies in reported μ-receptor affinities were resolved by modeling solvent effects, revealing water-mediated hydrogen bonds as a key variable .

Basic: What safety protocols are essential during handling?

- Personal protective equipment (PPE) : Chemical-resistant gloves, goggles, and ventilated fume hoods to avoid inhalation/skin contact .

- Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination .

Advanced: How to design a study comparing this compound with structural analogs?

Q. Experimental design :

Compound library : Include analogs with variations in ring size (e.g., 3,8-diazabicyclo[3.2.1]octane) and substituents (e.g., piperidinoethyl vs. dimethylaminoethyl) .

Assays :

- Radioligand binding (e.g., [³H]-DAMGO for μ-receptors).

- Functional activity (e.g., GTPγS binding for G-protein coupling).

Data analysis :

- Generate heatmaps of IC50 values and receptor subtype selectivity ratios.

- Use QSAR models to correlate structural features with activity .

Advanced: What strategies mitigate low yield in large-scale synthesis?

- Process intensification : Switch from batch to continuous flow reactors for cyclization steps, reducing side reactions .

- Catalyst screening : Test Lewis acids (e.g., InCl3) to accelerate Prins-type cyclizations, improving yields from 45% to 72% .

Advanced: How to address discrepancies in enzymatic inhibition data across studies?

Q. Root cause analysis :

- Assay conditions : Compare buffer pH, ion concentrations, and enzyme sources (recombinant vs. tissue-extracted) .

- Statistical validation : Apply ANOVA to datasets from replicated experiments to identify outliers .

Q. Resolution example :

- Contradictory acetylcholinesterase IC50 values (5 nM vs. 20 nM) were traced to differences in substrate concentration (0.1 mM vs. 1.0 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.